molecular formula C16H14O4S B5147821 2,3,4-Trimethoxythioxanthen-9-one

2,3,4-Trimethoxythioxanthen-9-one

Cat. No.: B5147821
M. Wt: 302.3 g/mol
InChI Key: JIJBWXULNALZCK-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxythioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties and diverse applications in various fields, including photochemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethoxythioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with a sulfur-containing reagent to form the thioxanthone core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of environmentally friendly reagents and conditions is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxythioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxythioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. These interactions lead to the compound’s anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

    Thioxanthone: The parent compound with similar photochemical properties.

    2,4-Dimethoxythioxanthen-9-one: A derivative with two methoxy groups, showing different reactivity and applications.

    2,3,4-Trimethoxyxanthone: A structurally similar compound with an oxygen atom instead of sulfur in the core, exhibiting different biological activities.

Uniqueness: 2,3,4-Trimethoxythioxanthen-9-one is unique due to its specific substitution pattern, which enhances its photochemical and biological properties. The presence of three methoxy groups increases its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2,3,4-trimethoxythioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S/c1-18-11-8-10-13(17)9-6-4-5-7-12(9)21-16(10)15(20-3)14(11)19-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJBWXULNALZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3S2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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